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molecular formula C10H10N2O2 B1299857 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid CAS No. 90915-18-7

1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid

Cat. No. B1299857
M. Wt: 190.2 g/mol
InChI Key: YEOZQWRDUXNFTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09290485B2

Procedure details

To a suspension of 1,2-Dimethyl-1H-benzo[d]imidazole-5-carboxylic acid (crude, 2.54 g, approx. 9.35 mmol) in MeOH (15.5 ml)/toluene (78 ml) Trimethylsilyldiazomethane (2 M solution in hexane, 7.0 ml, 14 mmol) was added at 0-10° C. The reaction mixture was stirred at it for 1 hour. The reaction mixture was evaporated under reduced pressure. The residue was taken up in DCM, Remaining insoluble solid was filtered off. The filtrate was evaporated again to dryness to afford crude Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
78 mL
Type
reactant
Reaction Step One
Name
Quantity
15.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]2[CH:7]=[CH:8][C:9]([C:11]([OH:13])=[O:12])=[CH:10][C:5]=2[N:4]=[C:3]1[CH3:14].[C:15]1(C)C=CC=CC=1>CO>[CH3:1][N:2]1[C:6]2[CH:7]=[CH:8][C:9]([C:11]([O:13][CH3:15])=[O:12])=[CH:10][C:5]=2[N:4]=[C:3]1[CH3:14]

Inputs

Step One
Name
Quantity
2.54 g
Type
reactant
Smiles
CN1C(=NC2=C1C=CC(=C2)C(=O)O)C
Name
Quantity
78 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
15.5 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at it for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at 0-10° C
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated under reduced pressure
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated again to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1C(=NC2=C1C=CC(=C2)C(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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